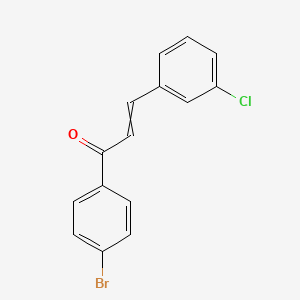![molecular formula C6H12N2O B3131759 3-[(2-Methoxyethyl)amino]propanenitrile CAS No. 35855-66-4](/img/structure/B3131759.png)
3-[(2-Methoxyethyl)amino]propanenitrile
説明
“3-[(2-Methoxyethyl)amino]propanenitrile” is a chemical compound with the CAS Number: 35855-66-4 . It has a linear formula of C6H12N2O . The molecular weight of this compound is 128.17 .
Molecular Structure Analysis
The molecular structure of “3-[(2-Methoxyethyl)amino]propanenitrile” is represented by the InChI Code: 1S/C6H12N2O/c1-9-6-5-8-4-2-3-7/h8H,2,4-6H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“3-[(2-Methoxyethyl)amino]propanenitrile” is a liquid at room temperature . The storage temperature is ambient/argon .科学的研究の応用
Enantioselective Biocatalysis
Rhodococcus rhodochrous ATCC BAA-870 was shown to hydrolyze β-aminonitriles, including derivatives of 3-amino-3-phenylpropanenitrile, to their corresponding amides using nitrile hydratase enzyme activity. This process is enantioselective and demonstrates potential applications in producing specific enantiomers of amides from nitriles, which is crucial for pharmaceutical synthesis (Chhiba, Bode, Mathiba, Kwezi, & Brady, 2012).
Heterocyclic Compound Synthesis
2-Arylhydrazononitriles, related to the core structure of 3-[(2-Methoxyethyl)amino]propanenitrile, were used as key synthons for synthesizing a wide variety of heterocyclic substances. These compounds showed promising antimicrobial activities against a range of pathogens, indicating their relevance in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Organic Light-Emitting Diodes (OLEDs)
A derivative, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), demonstrated efficient solid-state emission and electroluminescence properties for use in OLEDs. This compound was used to prepare an organic light-emitting diode by a solution process, highlighting its potential as a low molecular weight material for OLED applications (Percino, Cerón, Venkatesan, Pérez-Gutiérrez, Santos, Ceballos, Castillo, Gordillo-Guerra, Anandhan, Barbosa-García, Bernal, & Thamotharan, 2019).
Safe Electrolytes for Lithium-Ion Batteries
Ternary mixtures including 3-(2-methoxyethoxy)propanenitrile, fluoroethylene carbonate, and a hydrofluoroether demonstrated high safety and better wettability to separator and electrodes than conventional electrolytes. Their use could enhance the safety and performance of lithium-ion batteries (Liu, Fang, Shi, Luo, Yang, & Hirano, 2016).
Optoelectronic Properties of Azobenzene Dyes
Azobenzene compounds with donor-acceptor backbones, related to the structural framework of 3-[(2-Methoxyethyl)amino]propanenitrile, showed promising optoelectronic properties. These properties suggest their potential application in organic semiconductors for healthier outputs with lower energy inputs (Irfan, 2021).
Synthesis of Heterocyclic Compounds
2-Amino-2-alkyl(aryl)propanenitriles serve as precursors for the synthesis of various heterocyclic systems, demonstrating the versatility of nitrile derivatives in organic synthesis. This includes the synthesis of imidazole derivatives, oxazoles, and isothiazoles, highlighting the compound's role in constructing complex molecular architectures (Drabina & Sedlák, 2012).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H312, H314, H332, and H335, suggesting that it is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
特性
IUPAC Name |
3-(2-methoxyethylamino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-9-6-5-8-4-2-3-7/h8H,2,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZQGODWWMVZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



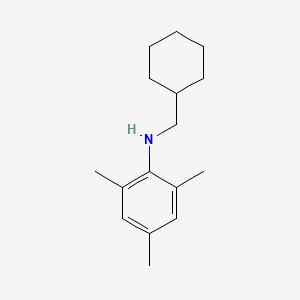

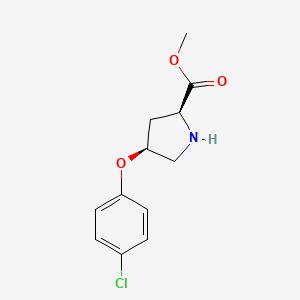
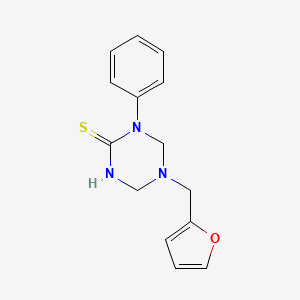
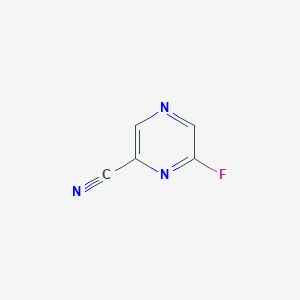
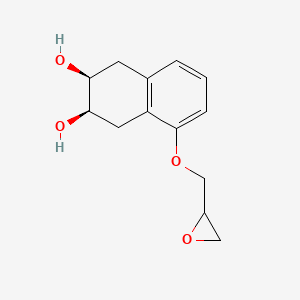
![N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B3131712.png)
![N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine](/img/structure/B3131714.png)





